molecular formula C12H9F3N4O B3336333 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea CAS No. 23656-30-6

1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3336333
CAS No.: 23656-30-6
M. Wt: 282.22 g/mol
InChI Key: BIWIPAFIUDLXFI-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C12H9F3N4O and a molecular weight of 282.227 g/mol This compound is notable for its unique structure, which includes a pyrimidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply similarly in an industrial setting, with considerations for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways and product yields.

Scientific Research Applications

1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.

Comparison with Similar Compounds

1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea can be compared with other pyrimidine derivatives and urea-containing compounds:

The uniqueness of this compound lies in its specific combination of a pyrimidine ring and a trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable tool for researchers exploring new frontiers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O/c13-12(14,15)8-3-1-4-9(7-8)18-11(20)19-10-16-5-2-6-17-10/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWIPAFIUDLXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309713
Record name 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23656-30-6
Record name NSC213927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PYRIMIDIN-2-YL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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